7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazolopyrimidine core, a piperazine ring, and a sulfonyl group attached to a dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has been a focus of research due to their intriguing chemical properties and potential biological activities. These derivatives, including the one specified, are synthesized using β-ketosulfonamides as starting materials, leading to the formation of target compounds with potential biological properties (Kolosov et al., 2015).
Antiproliferative Activity
A series of derivatives have been evaluated for their antiproliferative effects against human cancer cell lines using the MTT assay method. Notably, certain derivatives have shown promising activity, highlighting the potential of these compounds as anticancer agents (Mallesha et al., 2012).
Antihypertensive Agents
Derivatives incorporating moieties such as morpholine, piperidine, or piperazine have been synthesized and tested for their antihypertensive activity. Some compounds have demonstrated promising results in both in vitro and in vivo models, suggesting potential applications as antihypertensive agents (Bayomi et al., 1999).
Antimicrobial Activity
The synthesis of novel compounds incorporating the specified chemical structure has been explored for their antimicrobial activity. Some compounds have shown moderate effects against bacterial and fungal species, indicating their potential use in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
Insecticidal Agents
Research has also focused on synthesizing bioactive heterocyclic compounds, including derivatives of the specified compound, with potential applications as insecticidal agents against pests such as the cotton leafworm, Spodoptera littoralis. Some derivatives have demonstrated potent toxic effects, offering a basis for the development of new insecticides (Soliman et al., 2020).
Receptor Antagonists
The exploration of derivatives as adenosine A2a receptor antagonists has shown that certain analogs exhibit oral activity in models of Parkinson's disease, underscoring the potential of these compounds in therapeutic applications for neurological disorders (Vu et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,5-d]pyrimidine core have been reported to inhibitc-Met/VEGFR-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets in cancer therapy .
Mode of Action
Similar compounds have shown to inhibit their targets by binding to the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways . This leads to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound likely affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in various cellular processes, including cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of tumor growth and metastasis .
Result of Action
The compound likely exerts its effects at the molecular and cellular levels by inhibiting the activity of c-Met/VEGFR-2 kinases . This can lead to the inhibition of cell proliferation and induction of apoptosis, thereby inhibiting tumor growth and metastasis .
properties
IUPAC Name |
7-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-12-4-5-14(13(2)10-12)27(25,26)24-8-6-23(7-9-24)17-15-16(18-11-19-17)22(3)21-20-15/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFKJCXVQOCLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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